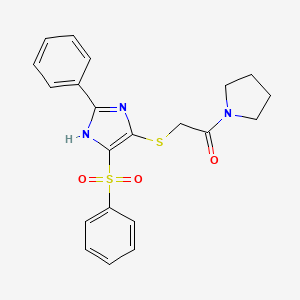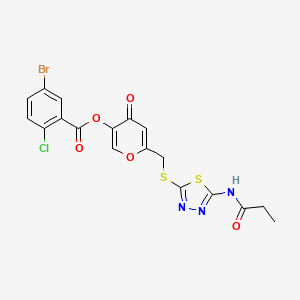
3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate is a chemical compound with the molecular formula C13H17NO2.ClH. It is commonly used in laboratory settings for various chemical reactions and research purposes . This compound is known for its unique structure, which includes a piperidine ring attached to a benzoic acid moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of a carboxyl group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis in a controlled environment to ensure high purity and yield.
Analyse Des Réactions Chimiques
3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Applications De Recherche Scientifique
3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate can be compared with other similar compounds, such as:
4-(Piperidinomethyl)benzoic acid hydrochloride: Similar structure but with the piperidine ring attached at the 4-position.
3-(Morpholinomethyl)benzoic acid hydrochloride: Contains a morpholine ring instead of a piperidine ring.
3-(Piperidinomethyl)phenylacetic acid hydrochloride: Similar structure but with a phenylacetic acid moiety instead of benzoic acid. These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound
Propriétés
Numéro CAS |
863991-96-2 |
|---|---|
Formule moléculaire |
C13H20ClNO3 |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
3-(piperidin-1-ylmethyl)benzoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH.H2O/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H;1H2 |
Clé InChI |
MUHPQAUMZHVLEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl.Cl |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)


![N-(4-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2996645.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

![2-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B2996652.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)


![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)

